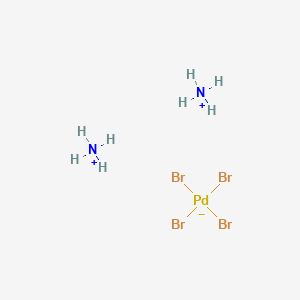
Diazanium;tetrabromopalladium(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diammonium tetrabromopalladate(2-) is an inorganic compound with the chemical formula (NH4)2PdBr4. It is a palladium-based complex that features prominently in various chemical and industrial applications due to its unique properties. This compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions: Diammonium tetrabromopalladate(2-) can be synthesized through the reaction of palladium(II) bromide with ammonium bromide in an aqueous solution. The reaction typically involves dissolving palladium(II) bromide in water, followed by the addition of ammonium bromide. The mixture is then stirred and heated to facilitate the formation of the desired compound. The reaction can be represented as follows: [ \text{PdBr}_2 + 2 \text{NH}_4\text{Br} \rightarrow (\text{NH}_4)_2\text{PdBr}_4 ]
Industrial Production Methods: In an industrial setting, the production of diammonium tetrabromopalladate(2-) follows a similar approach but on a larger scale. The process involves precise control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity. The compound is then isolated through filtration and recrystallization techniques.
化学反応の分析
Types of Reactions: Diammonium tetrabromopalladate(2-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium metal or lower oxidation state palladium complexes.
Substitution: The bromide ligands in the compound can be substituted with other ligands such as chloride, cyanide, or phosphine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand exchange reactions often involve the use of excess ligands and appropriate solvents like water or organic solvents.
Major Products:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium metal or palladium(I) complexes.
Substitution: New palladium complexes with different ligands.
科学的研究の応用
Diammonium tetrabromopalladate(2-) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of anticancer agents.
Industry: It is used in the production of palladium-based materials and as a precursor for other palladium compounds.
作用機序
The mechanism of action of diammonium tetrabromopalladate(2-) involves its ability to coordinate with various ligands and substrates. The palladium center in the compound can undergo oxidative addition, reductive elimination, and ligand exchange reactions. These processes are facilitated by the unique electronic and steric properties of the palladium center, allowing it to interact with a wide range of molecular targets and pathways.
類似化合物との比較
Diammonium tetrabromopalladate(2-) can be compared with other palladium complexes such as:
Diammonium tetrachloropalladate(2-): Similar in structure but with chloride ligands instead of bromide.
Dipotassium tetrabromopalladate(2-): Contains potassium ions instead of ammonium ions.
Dipotassium tetrachloropalladate(2-): Similar to diammonium tetrachloropalladate(2-) but with potassium ions.
Uniqueness: Diammonium tetrabromopalladate(2-) is unique due to its specific ligand environment and the presence of bromide ligands, which can influence its reactivity and stability compared to its chloride counterparts.
特性
分子式 |
Br4H8N2Pd |
|---|---|
分子量 |
462.11 g/mol |
IUPAC名 |
diazanium;tetrabromopalladium(2-) |
InChI |
InChI=1S/4BrH.2H3N.Pd/h4*1H;2*1H3;/q;;;;;;+2/p-2 |
InChIキー |
UQZGCQZNXUAIGZ-UHFFFAOYSA-L |
正規SMILES |
[NH4+].[NH4+].Br[Pd-2](Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


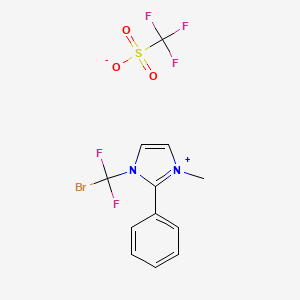
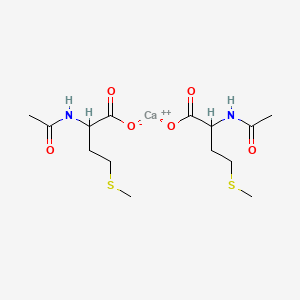
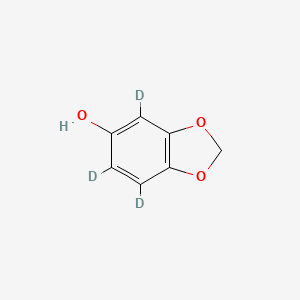
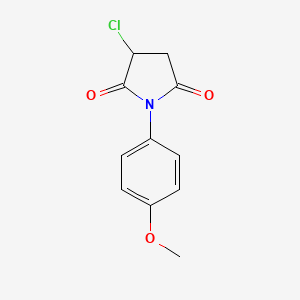
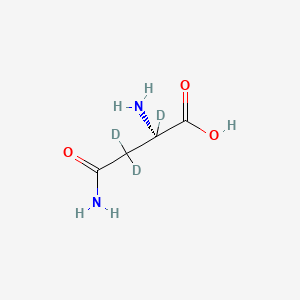
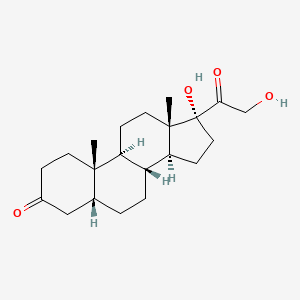
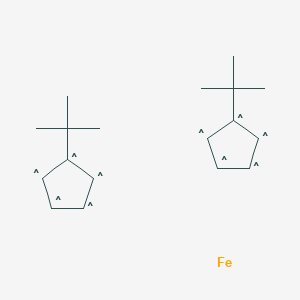
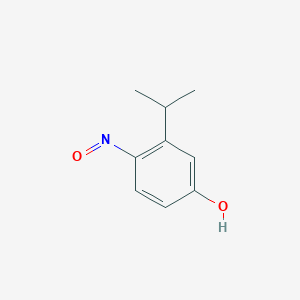

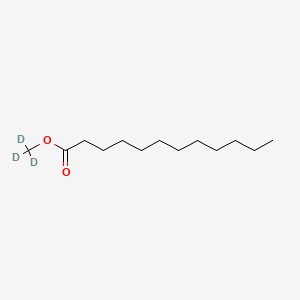
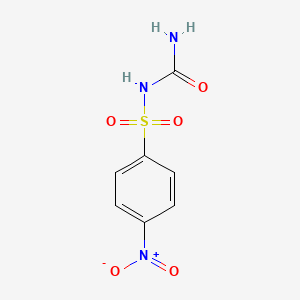
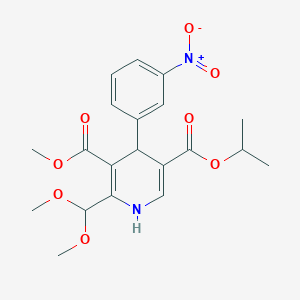
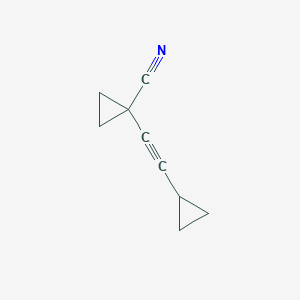
![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)
